An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane
An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane
This guide provides a comprehensive exploration of 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane, a highly versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core chemical properties, reactivity, and analytical characterization. The narrative emphasizes the causality behind its chemical behavior and provides practical, field-proven insights into its application.
Introduction: Structure and Significance
1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane, often abbreviated in literature referencing its isomers, is a unique organosilicon molecule characterized by a flexible siloxane (Si-O-Si) backbone. Each silicon atom is bonded to a methyl group and two vinyl (-CH=CH₂) groups. This specific arrangement of four reactive vinyl groups on a compact disiloxane frame makes it a critical building block and cross-linking agent in polymer chemistry.
The central Si-O-Si linkage provides thermal stability and flexibility, characteristic of silicones, while the vinyl groups offer reactive sites for a variety of addition reactions. This dual functionality is the primary driver for its utility in creating advanced materials, from high-performance elastomers to specialized coatings and adhesives.[1] Understanding the interplay between the siloxane core and the vinyl substituents is fundamental to harnessing its full potential.
Caption: Molecular structure of 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane.
Core Physicochemical Properties
The physical and chemical characteristics of 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane are summarized below. These properties are essential for determining appropriate storage, handling, and reaction conditions.
| Property | Value | Reference(s) |
| CAS Number | 16045-78-6 | [2][3] |
| Molecular Formula | C₁₀H₁₈OSi₂ | [2][3] |
| Molar Mass | 210.42 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Density | 0.852 g/mL at 25°C | [2] |
| Boiling Point | 65-68 °C at 15 mmHg | [2] |
| Refractive Index (n²⁰/D) | 1.441 | [2] |
| Flash Point | 118 °F (47.8 °C) | [2] |
| Vapor Pressure | 1.39 mmHg at 25°C | [2] |
| Storage | Store in a flammables area, away from ignition sources. | [2] |
Reactivity and Mechanistic Pathways
The chemistry of this molecule is dominated by the reactivity of its four vinyl groups. These unsaturated moieties are susceptible to a range of addition reactions, the most significant of which is hydrosilylation.
Hydrosilylation: The Cornerstone of Application
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the C=C bond of a vinyl group.[4] This reaction is the fundamental mechanism by which 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane acts as a cross-linker. When reacted with polymers containing Si-H groups (e.g., poly(dimethylmethylhydro)siloxane), it forms stable ethylenic bridges, converting liquid or soft polymers into a durable, cross-linked network.[5]
The reaction is typically catalyzed by transition metal complexes, most notably platinum-based catalysts like Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst.[4][6] The choice of catalyst is critical as it governs reaction rate and selectivity.
-
Causality in Catalyst Choice : Karstedt's catalyst, a complex of platinum and a divinyldisiloxane ligand, is often preferred for its high activity at low concentrations and solubility in silicone media.[4][7] This ensures a homogeneous reaction environment, leading to uniform cross-linking and predictable material properties.
The addition can proceed via two pathways:
-
Anti-Markovnikov (β-addition): The silicon atom adds to the terminal carbon of the vinyl group. This is the desired, kinetically favored product in platinum-catalyzed reactions, leading to a stable Si-CH₂-CH₂-Si linkage.[6]
-
Markovnikov (α-addition): The silicon atom adds to the internal carbon. This pathway is generally less favored but can occur as a side reaction.[6]
Caption: Workflow for a typical hydrosilylation cross-linking reaction.
Other Reactions
While hydrosilylation is predominant, the vinyl groups can participate in other organic reactions, including:
-
Polymerization: Radical-initiated polymerization can lead to polymers with a polysiloxane backbone and hydrocarbon side chains. Cyclopolymerization is also a known pathway for related divinylsiloxane compounds.[8]
-
Epoxidation: The double bonds can be converted to epoxides, introducing another reactive functional group for further chemical modification.
Analytical Characterization: A Spectroscopic Profile
Accurate identification and quality control rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is highly informative. Key signals for identifying the molecule and monitoring reactions include the vinyl protons, which typically appear as a complex multiplet between 5.6 and 6.1 ppm, and the methyl protons, which present as a sharp singlet at a much higher field, typically around 0.1-0.2 ppm.[6] During hydrosilylation, the disappearance of the vinyl signals and the Si-H signal (from the reaction partner, around 4.7 ppm) confirms reaction progress.[6] The formation of new signals for the -CH₂-CH₂- linkage (around 0.4 ppm) indicates the formation of the desired anti-Markovnikov product.[6]
-
¹³C-NMR: The carbon spectrum will show distinct signals for the vinyl carbons and the methyl carbons.
-
²⁹Si-NMR: This technique provides direct information about the silicon environment and can be used to confirm the structure and purity of the disiloxane.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the molecule's functional groups. Characteristic absorption bands for related siloxanes include:
-
~3050-3080 cm⁻¹: C-H stretching of the vinyl group (=C-H).
-
~2960 cm⁻¹: Asymmetric C-H stretching of the methyl groups.
-
~1590-1600 cm⁻¹: C=C stretching of the vinyl group. This is a key diagnostic peak.
-
~1400-1410 cm⁻¹: Si-CH=CH₂ scissoring vibration.
-
~1250-1260 cm⁻¹: Symmetric CH₃ deformation in Si-CH₃ groups.[9][10]
-
~1050-1080 cm⁻¹: Strong, broad absorption from the asymmetric Si-O-Si stretching of the disiloxane backbone.[9]
-
~800-840 cm⁻¹: CH₃ rocking and Si-C stretching.[10]
Experimental Protocol: Model Hydrosilylation Reaction
This protocol describes a representative, small-scale hydrosilylation reaction to demonstrate the cross-linking capability of 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane.
Objective: To cross-link 1,1,3,3-tetramethyldisiloxane (a model Si-H compound) with 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane.
Materials:
-
1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane (210.42 g/mol )
-
1,1,3,3-tetramethyldisiloxane (134.33 g/mol )[11]
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% Pt in xylene)
-
Toluene (anhydrous)
-
Reaction vial with stir bar, septum, and nitrogen inlet
Procedure:
-
Reactant Preparation: In a clean, dry 10 mL reaction vial under a nitrogen atmosphere, add 1,1,3,3-tetramethyldisiloxane (134 mg, 1.0 mmol).
-
Solvent Addition: Add 2 mL of anhydrous toluene to dissolve the silane.
-
Cross-linker Addition: Add 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane (105 mg, 0.5 mmol). The 2:1 molar ratio of Si-H to vinyl groups is a common starting point for such reactions.
-
Catalyst Injection: While stirring, inject 10 µL of Karstedt's catalyst solution using a microsyringe. An exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by taking small aliquots for ¹H-NMR analysis, observing the disappearance of the vinyl (5.6-6.1 ppm) and Si-H (4.7 ppm) peaks.
-
Work-up: Once the reaction is complete (typically within 1-2 hours), the solvent can be removed under reduced pressure to yield the product. For polymer cross-linking, this step is omitted as the product is the cured solid material.
Self-Validation: The success of the protocol is validated by the spectroscopic analysis of the product. A complete reaction will show the absence of starting vinyl and Si-H protons in the ¹H-NMR spectrum and the appearance of new aliphatic proton signals corresponding to the newly formed Si-CH₂-CH₂-Si linkages.
Safety and Handling
1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane is a flammable liquid and an irritant.[2]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[2]
-
Storage: Keep the container tightly closed and store in a designated flammables cabinet away from heat, sparks, and open flames.[2]
-
Fire: Use CO₂, dry chemical, or foam to extinguish fires.
-
Exposure: In case of skin or eye contact, rinse immediately with plenty of water and seek medical advice.[2]
Conclusion
1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane is a cornerstone molecule for materials science, particularly in the field of silicone chemistry. Its value is derived from the strategic combination of a stable, flexible siloxane core and four highly reactive vinyl functional groups. The ability to precisely control cross-linking reactions, primarily through platinum-catalyzed hydrosilylation, allows for the rational design of polymers with tailored mechanical and thermal properties. A thorough understanding of its chemical properties, reactivity, and analytical signatures, as detailed in this guide, is essential for any researcher aiming to innovate with this versatile compound.
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